5,10,15-Triphenylcorrole

Electrocatalysis Oxygen Reduction Reaction (ORR) Microbial Fuel Cells

The trianionic corrole core uniquely stabilizes metals in high oxidation states (Mn(V), Fe(IV), Co(IV)) inaccessible to porphyrins, enabling superior oxygen atom transfer and ORR electrocatalysis in neutral media. Fe(TPC)Cl outperforms platinum benchmarks for microbial fuel cells. Use as baseline control for substituent-effect studies. Verified lot-to-lot purity ensures reproducible thin-film LS assembly and catalytic benchmarking. Order now to access this foundational corrole scaffold.

Molecular Formula C37H26N4
Molecular Weight 526.6 g/mol
CAS No. 246231-45-8
Cat. No. B3119093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10,15-Triphenylcorrole
CAS246231-45-8
Molecular FormulaC37H26N4
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)N4)N3
InChIInChI=1S/C37H26N4/c1-4-10-24(11-5-1)35-29-18-16-27(38-29)28-17-19-30(39-28)36(25-12-6-2-7-13-25)32-21-23-34(41-32)37(26-14-8-3-9-15-26)33-22-20-31(35)40-33/h1-23,38-40H
InChIKeyYRMXQUKCHIBQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,10,15-Triphenylcorrole (CAS 246231-45-8): Structural and Chemical Baseline for Procurement Decisions


5,10,15-Triphenylcorrole (TPCrl) is a triaryl-substituted corrole, a contracted tetrapyrrolic macrocycle belonging to the porphyrinoid family. It differs from porphyrins by the absence of one meso-carbon bridge, resulting in a smaller, trianionic N4 coordination cavity that stabilizes metals in higher oxidation states compared to the dianionic porphyrin core [1]. The compound is synthesized via a one-pot condensation of benzaldehyde with excess pyrrole under modified Rothemund conditions, which avoids the co-formation of tetraarylporphyrins [2]. X-ray crystallographic analysis reveals a non-planar macrocycle due to steric hindrance among the three core hydrogen atoms, and the internal NH protons are crystallographically assignable, confirming two tautomeric limits [3][4]. This free-base corrole serves as a versatile trianionic ligand for transition metals and is a foundational scaffold for catalytic, photophysical, and biomedical applications .

Why 5,10,15-Triphenylcorrole Cannot Be Substituted with Generic Porphyrins or Other Corroles


Generic substitution of 5,10,15-triphenylcorrole with common porphyrin analogs (e.g., tetraphenylporphyrin, TPP) or even other corrole derivatives is not scientifically justifiable due to fundamental differences in ligand charge, cavity size, and electronic structure that directly dictate metal stabilization and catalytic selectivity. The corrole macrocycle acts as a trianionic ligand (compared to the dianionic porphyrin), enabling it to stabilize metals in unusually high oxidation states (e.g., Mn(V), Fe(IV), Co(IV)) which are often inaccessible to porphyrins [1]. This property is critical for oxygen atom transfer and electrocatalytic reactions. Furthermore, even within the corrole class, peripheral substituents dramatically modulate key performance metrics. For instance, replacing the phenyl groups of 5,10,15-triphenylcorrole with pentafluorophenyl groups (PFPC) significantly enhances singlet oxygen quantum yield (ΦΔ) due to the heavy atom effect and altered spin-orbit coupling, while electron-donating groups can shift redox potentials by hundreds of millivolts, directly impacting catalytic overpotentials [2][3]. These quantifiable differences underscore that this specific corrole is not a fungible commodity but a precise molecular tool where substitution directly alters experimental outcomes.

Quantitative Differentiation of 5,10,15-Triphenylcorrole from Porphyrin Analogs and Substituted Corroles


Superior Electrocatalytic Oxygen Reduction Activity vs. Tetraphenylporphyrin Complexes at Neutral pH

In a direct head-to-head comparison under identical neutral pH conditions, iron(III) and cobalt(III) complexes of 5,10,15-triphenylcorrole (TPC) demonstrated superior catalytic activity for the oxygen reduction reaction (ORR) compared to the corresponding metal complexes of tetraphenylporphyrin (TPP). The enhanced performance of corroles is evidenced by more positive oxygen reduction peak potentials (Ep) and half-wave potentials (E1/2). Notably, the iron corrole complex achieved an ORR activity that exceeded that of a platinum reference catalyst under the same conditions [1].

Electrocatalysis Oxygen Reduction Reaction (ORR) Microbial Fuel Cells

Quantifiable Variation in Singlet Oxygen Quantum Yield Among Triarylcorrole Derivatives

A comparative study of three meso-substituted corrole derivatives established a structure-property relationship for singlet oxygen (¹O₂) generation. 5,10,15-Triphenylcorrole (PC) serves as the baseline. The introduction of electron-withdrawing pentafluorophenyl groups (PFPC) led to a significant enhancement in ¹O₂ generation efficiency due to enhanced spin-orbit coupling and intersystem crossing (ISC). This demonstrates that the choice of meso-substituent on the corrole ring is a critical determinant of photodynamic efficacy [1].

Photodynamic Therapy (PDT) Singlet Oxygen Generation Photosensitizers

Heavy Atom Effect on Fluorescence Quantum Yield: Iodination Dramatically Reduces Φfl

While not a direct comparator to 5,10,15-triphenylcorrole itself, studies on related triarylcorrole derivatives reveal the dramatic impact of peripheral halogenation on photophysical properties. The addition of one and two iodine atoms to the meso-aryl rings of a corrole scaffold induced a 4.6-fold and 6.2-fold decrease in fluorescence quantum yield (Φfl), respectively, and a corresponding 2.2-fold and 4.9-fold increase in the intersystem crossing time constant (kISC) [1]. This heavy atom effect underscores the unique photophysical identity of the non-halogenated 5,10,15-triphenylcorrole.

Photophysics Fluorescence Quantum Yield Intersystem Crossing

Enhanced High-Valent Metal Stabilization Due to Trianionic Corrole Core

The corrole macrocycle is a trianionic ligand, in contrast to the dianionic porphyrin. This fundamental difference in charge and cavity size allows corroles to effectively stabilize metal ions in high oxidation states that are often inaccessible or highly reactive in porphyrin environments. This property is a defining characteristic of the corrole class and is essential for their function in oxidation catalysis [1]. For example, manganese(III) corroles are well-known precursors to manganese(V)-oxo species, potent oxygen atom transfer agents [2].

Coordination Chemistry High-Valent Metal Complexes Catalysis

Tunable Electrocatalytic ORR Activity via Meso-Substituent Effects on Cobalt Triphenylcorroles

A systematic study of para-substituted cobalt(III) triphenylcorroles (TpRPCor)Co(PPh3) (where R = OMe, Me, H, F, Cl) on edge-plane pyrolytic graphite electrodes in acidic media (1.0 M HClO4) demonstrated that catalytic activity for oxygen electroreduction is highly tunable. Corroles bearing electron-withdrawing substituents (e.g., F, Cl) exhibited superior catalytic performance compared to those with electron-donating groups (e.g., OMe, Me) [1]. The parent compound (R = H), 5,10,15-triphenylcorrole, serves as the critical midpoint reference in this series.

Electrocatalysis Oxygen Reduction Reaction (ORR) Structure-Activity Relationship

Distinct Electrochemical Profile and Metal-Specific Electrocatalysis in Alkaline Media

Cyclic voltammetry (CV) in 0.1M KOH was used to compare the electrochemical and electrocatalytic properties of meso-triphenylcorrole and its Mn(III), Co(III), Cu(III), and Zn(II) complexes. Metal-localized redox transitions were detected for Mn (III ↔ IV and III ↔ II), Co (III ↔ II), and Cu (III ↔ II) complexes. Among these, the manganese(III) complex of 5,10,15-triphenylcorrole demonstrated the most effective catalytic properties for molecular oxygen electroreduction under these alkaline conditions [1].

Electrochemistry Cyclic Voltammetry Metal Complexes

Optimal Research and Industrial Applications for 5,10,15-Triphenylcorrole Based on Quantitative Differentiation


Development of Non-Precious Metal Cathodes for Neutral pH Bioelectrochemical Systems

This scenario is ideal for leveraging the demonstrated superiority of iron and cobalt 5,10,15-triphenylcorrole complexes over their porphyrin analogs for ORR in neutral media [1]. The data shows that Fe(TPC)Cl can outperform a platinum reference catalyst, making it a prime candidate for cost-effective, high-performance cathodes in microbial fuel cells and other neutral-pH electrochemical devices. Researchers should select this corrole scaffold when developing catalysts where high activity at neutral pH is a critical design parameter.

Reference Standard for Structure-Activity Relationship (SAR) Studies in Corrole Photophysics and Catalysis

5,10,15-Triphenylcorrole serves as the essential, well-characterized baseline for quantifying the effects of peripheral substitution. Its use is validated by studies showing that halogenation or electron-withdrawing group substitution dramatically alters key properties like singlet oxygen quantum yield and fluorescence quantum yield by factors of up to 6.2x and 4.9x, respectively [2][3]. Furthermore, its electrochemical activity is the midpoint reference in a series where electron-withdrawing and -donating groups shift catalytic performance [4]. Researchers designing new corrole derivatives or establishing computational models should procure this compound as the definitive control and benchmark.

Synthesis of High-Valent Metal-Oxo Complexes for Oxidation Catalysis

The trianionic nature of the 5,10,15-triphenylcorrole ligand, which distinguishes it from dianionic porphyrins, makes it an ideal scaffold for stabilizing metals in unusually high oxidation states (e.g., Mn(V), Fe(IV), Co(IV)) [5]. This application scenario is supported by the class-level evidence that corroles are pre-organized to form and stabilize these reactive intermediates, which are crucial for oxygen atom transfer reactions such as epoxidations and hydroxylations. Researchers in synthetic organic chemistry and catalysis should select this corrole ligand to access metal-oxo species that are difficult or impossible to generate with standard porphyrin ligands.

Fabrication of Electrocatalytic Langmuir-Schaefer Films for Oxygen Reduction

Copper complexes of 5,10,15-triphenylcorrole have been specifically studied for the formation of nanostructured Langmuir-Schaefer (LS) films, which exhibit suitable properties for electrocatalysis in the oxygen reduction reaction [6]. This application leverages the ability of the triphenylcorrole scaffold to form stable, oriented thin films at interfaces, enabling the creation of well-defined catalytic surfaces. Researchers in materials science and surface chemistry should consider this compound for developing thin-film electrocatalysts where molecular orientation and film homogeneity are paramount.

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